
Spectroscopic Profile of (2-amino-5-
nitrophenyl)methanol: A Comprehensive

Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (2-amino-5-nitrophenyl)methanol

Cat. No.: B1274163 Get Quote

Abstract
This technical guide provides a detailed spectroscopic analysis of (2-amino-5-
nitrophenyl)methanol (CAS No. 77242-30-9), a key chemical intermediate. This document is

intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for its structural characterization through proton nuclear magnetic

resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR)

spectroscopy. Due to the limited availability of complete, publicly accessible experimental

spectra, this guide combines available experimental data with predictive analysis and

comparisons to analogous structures to provide a robust and scientifically grounded

characterization.

Introduction
(2-amino-5-nitrophenyl)methanol, also known as 2-amino-5-nitrobenzyl alcohol, is a

substituted aromatic compound with significant potential in organic synthesis, serving as a

versatile building block for various pharmaceutical and materials science applications. The

presence of three distinct functional groups—an amino group, a nitro group, and a

hydroxymethyl group—on the benzene ring imparts a unique reactivity profile, making it a

valuable precursor for the synthesis of more complex molecules.
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Accurate structural elucidation and purity assessment are paramount in any chemical

synthesis. Spectroscopic techniques such as NMR and IR spectroscopy are indispensable

tools for achieving this. This guide offers an in-depth analysis of the expected and observed

spectroscopic data for (2-amino-5-nitrophenyl)methanol, providing a foundational

understanding for researchers working with this compound.

Molecular Structure and Functional Groups
The molecular structure of (2-amino-5-nitrophenyl)methanol is foundational to understanding

its spectroscopic properties. The key structural features are:

Aromatic Ring: A benzene ring substituted at positions 1, 2, and 5.

Amino Group (-NH₂): An electron-donating group at position 2.

Nitro Group (-NO₂): A strong electron-withdrawing group at position 5.

Hydroxymethyl Group (-CH₂OH): A primary alcohol substituent at position 1.

The interplay of the electronic effects of these substituents significantly influences the chemical

environment of each proton and carbon atom, which is reflected in the NMR spectra. Similarly,

the characteristic vibrational modes of these functional groups are readily identifiable in the IR

spectrum.

Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality NMR and IR

spectra for a compound such as (2-amino-5-nitrophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of a molecule. A deuterated solvent is used to avoid interference from solvent

protons in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard due

to its chemical inertness and single, sharp signal at 0 ppm.

Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of (2-amino-5-nitrophenyl)methanol
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

For ¹H NMR, a typical spectral width of -2 to 12 ppm is used.

For ¹³C NMR, a spectral width of 0 to 200 ppm is generally sufficient.

The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific wavenumbers corresponding to the

vibrational frequencies of different bonds. The Attenuated Total Reflectance (ATR) technique is

a common and convenient method for solid and liquid samples.

Protocol:

Sample Preparation: Place a small amount of solid (2-amino-5-nitrophenyl)methanol
directly onto the ATR crystal.

Data Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
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The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Spectroscopic Data and Interpretation
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in (2-
amino-5-nitrophenyl)methanol.

Table 1: Experimental IR Spectroscopic Data

Wavenumber (cm⁻¹)
Functional Group
Assignment

Vibrational Mode

3365 N-H Asymmetric Stretch (Amine)

2918 C-H Stretch (Aromatic)

1612 C=C Stretch (Aromatic)

1528 N-O Asymmetric Stretch (Nitro)

1345 N-O Symmetric Stretch (Nitro)

1239 C-N Stretch (Aromatic Amine)

1051 C-O Stretch (Primary Alcohol)

755 C-H Out-of-Plane Bend (Aromatic)

Data sourced from ChemicalBook, while noting the inconsistencies in their other provided data,

these IR values are chemically plausible for the proposed structure.[1]

Interpretation:

The prominent broad band at 3365 cm⁻¹ is characteristic of the N-H stretching vibrations of

the primary amine. The O-H stretch of the alcohol is likely overlapping in this region.

The peak at 2918 cm⁻¹ corresponds to the C-H stretching of the aromatic ring.
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The absorption at 1612 cm⁻¹ is attributed to the C=C stretching vibrations within the benzene

ring.

The strong absorptions at 1528 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric

and symmetric stretching vibrations of the nitro group, respectively.

The peak at 1239 cm⁻¹ is indicative of the C-N stretching of the aromatic amine.

The absorption at 1051 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.

The peak at 755 cm⁻¹ is due to the out-of-plane C-H bending of the substituted benzene

ring.

¹H NMR Spectroscopy
While a complete, verified experimental ¹H NMR spectrum is not readily available, the expected

chemical shifts and coupling patterns can be predicted based on the molecular structure and

data from analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data

Predicted Chemical Shift
(δ) ppm

Multiplicity Assignment

~8.0 d H-6

~7.8 dd H-4

~6.8 d H-3

~4.8 s -CH₂OH

~4.5 (broad) s -NH₂

~2.0 (broad) s -OH

Interpretation:

Aromatic Protons: The aromatic region is expected to show three signals corresponding to

the three protons on the benzene ring.
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H-6: This proton is ortho to the electron-withdrawing nitro group and is expected to be the

most deshielded, appearing as a doublet.

H-4: This proton is ortho to the nitro group and meta to the amino group, appearing as a

doublet of doublets.

H-3: This proton is ortho to the electron-donating amino group and will be the most

shielded of the aromatic protons, appearing as a doublet.

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to

appear as a singlet.

Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad

singlet. The chemical shift can vary depending on the solvent and concentration.

Hydroxyl Proton (-OH): The hydroxyl proton will also likely appear as a broad singlet, and its

chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy
Similar to the ¹H NMR, a complete, verified experimental ¹³C NMR spectrum is not available.

The predicted chemical shifts are presented below.

Table 3: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm Assignment

~150 C-2

~140 C-5

~130 C-1

~125 C-6

~115 C-4

~110 C-3

~64 -CH₂OH
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Interpretation:

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring

due to the lack of symmetry.

C-2 and C-5: The carbons directly attached to the amino and nitro groups, respectively,

will be significantly affected by their electronic effects and will appear at the extremes of

the aromatic region. C-2 (attached to -NH₂) will be shielded, while C-5 (attached to -NO₂)

will be deshielded.

C-1, C-3, C-4, and C-6: The remaining four aromatic carbons will have chemical shifts

influenced by their proximity to the substituents.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear

in the aliphatic region, typically around 60-65 ppm.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

(2-amino-5-nitrophenyl)methanol.

Sample Preparation

Spectroscopic Analysis Data Processing & Interpretation

(2-amino-5-nitrophenyl)methanol

NMR Spectroscopy
(¹H and ¹³C)
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion
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This technical guide provides a comprehensive overview of the spectroscopic data for (2-
amino-5-nitrophenyl)methanol. While a complete set of experimentally verified spectra is not

currently available in the public domain, this guide offers a robust framework for the

characterization of this compound. The provided IR data, coupled with the predicted ¹H and ¹³C

NMR spectra, offers a detailed and scientifically sound basis for the structural elucidation of (2-
amino-5-nitrophenyl)methanol. Researchers and scientists can utilize this guide as a

reference for confirming the identity and purity of their synthesized material, ensuring the

integrity of their subsequent research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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